Lipophilicity Comparison: Cyclopropylmethyl vs. Methyl Sulfone
The target compound exhibits a significantly higher calculated partition coefficient (LogP) compared to its methylsulfonyl analog, indicating greater lipophilicity. This difference can impact compound solubility and membrane permeability in biological systems. The target compound's LogP is reported as 2.515 , whereas the methyl analog (1-Bromo-3-(methylsulfonyl)benzene) has reported LogP values ranging from 1.64 to 2.26 [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 2.515 |
| Comparator Or Baseline | 1-Bromo-3-(methylsulfonyl)benzene (CAS 34896-80-5): LogP 1.64-2.26 |
| Quantified Difference | ΔLogP ≈ +0.26 to +0.88 |
| Conditions | In silico calculation; vendor-reported data |
Why This Matters
Increased lipophilicity can be a critical design parameter for improving oral bioavailability and CNS penetration of drug candidates derived from this intermediate.
- [1] Chemsrc.com. 3-溴苯基甲基砜 (1-Bromo-3-(methylsulfonyl)benzene). CAS 34896-80-5. Accessed 2026. View Source
